molecular formula C26H27IN2O2 B12823892 Benzofuran-2-carboxylic axid (4-amino-2-methyl-phenyl)-amine

Benzofuran-2-carboxylic axid (4-amino-2-methyl-phenyl)-amine

Cat. No.: B12823892
M. Wt: 526.4 g/mol
InChI Key: WCIMSCQGWLSXAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

Molecular Formula

C26H27IN2O2

Molecular Weight

526.4 g/mol

IUPAC Name

N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C16H14N2O2.C10H13I/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,17H2,1H3,(H,18,19);5H,1-4H3

InChI Key

WCIMSCQGWLSXAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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